N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Description
N-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-methylpiperazine moiety attached to the para-position of the phenyl ring. Its molecular formula is C₁₃H₁₈N₃O, with a molecular weight of 235.30 g/mol. The compound is synthesized via acetylation of 4-(4-methylpiperazin-1-yl)aniline using ethyl acetate and lithium bis(trimethylsilyl)amide (LiHMDS) as a base . It serves as a key intermediate in medicinal chemistry, particularly in the development of α9*-nicotinic acetylcholine receptor (nAChR) agonists and anti-infective agents .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEVFGOUSCYAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Methylpiperazin-1-yl)aniline
The intermediate 4-(4-methylpiperazin-1-yl)aniline serves as the foundational precursor for N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide. Its synthesis typically proceeds via reduction of the nitro group in 1-methyl-4-(4-nitrophenyl)piperazine (CAS 16155-03-6). Three distinct methodologies dominate the literature:
Catalytic Hydrogenation with Palladium on Carbon
Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a widely employed method. In one protocol, 10.2 g (45.0 mmol) of 1-methyl-4-(4-nitrophenyl)piperazine was dissolved in 350 mL of ethanol, treated with 0.5 g of 10% Pd/C, and stirred under H₂ at room temperature. Filtration through Celite and chromatography yielded 7.67 g (39.8 mmol, 88% yield) of 4-(4-methylpiperazin-1-yl)aniline. Key advantages include high selectivity and scalability, though catalyst cost and handling requirements necessitate careful optimization.
Reduction with Tin(II) Chloride
Alternative reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in dimethylformamide (DMF) offers a non-catalytic pathway. A mixture of 4.5 g (20.3 mmol) of 1-methyl-4-(4-nitrophenyl)piperazine and 10.15 g (45 mmol) of SnCl₂·2H₂O in 20 mL of DMF was stirred at 80°C overnight. Neutralization with sodium bicarbonate and extraction provided 0.636 g (74% yield) of the aniline intermediate. While cost-effective, this method generates stoichiometric metal waste, complicating purification.
Raney Nickel-Mediated Hydrogenation
Raney nickel (Ra-Ni) in methanol under hydrogen represents another catalytic approach. A solution of 44.3 g (0.2 mol) of 1-methyl-4-(4-nitrophenyl)piperazine in 1200 mL of methanol was treated with 10 g of Ra-Ni at room temperature. Post-reaction distillation (0.16 mbar, 125–180°C) afforded the product in high purity. This method is notable for avoiding chromatographic purification, though high-temperature distillation may limit its applicability to thermally stable substrates.
Table 1: Comparative Analysis of 4-(4-Methylpiperazin-1-yl)aniline Synthesis Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C | Ethanol | RT | 88 | |
| Tin(II) Chloride | SnCl₂·2H₂O | DMF | 80°C | 74 | |
| Raney Nickel | Ra-Ni | Methanol | RT | 85* |
*Estimated from described scale.
Acetylation of 4-(4-Methylpiperazin-1-yl)aniline
The final step involves acetylation of the aniline intermediate to yield this compound. Two primary strategies emerge:
Acetic Anhydride in Dichloromethane
A classic acetylation protocol employs acetic anhydride in dichloromethane (DCM). To a stirred solution of 4-(4-methylpiperazin-1-yl)aniline (5.0 g, 26.1 mmol) in 50 mL of DCM, acetic anhydride (3.0 mL, 31.3 mmol) was added dropwise at 0°C. After warming to room temperature and stirring for 12 hours, the mixture was washed with aqueous sodium bicarbonate, dried over MgSO₄, and concentrated. Recrystallization from ethanol afforded the product as a white solid (4.8 g, 82% yield).
Acetyl Chloride with Base
For enhanced reactivity, acetyl chloride in the presence of a base such as triethylamine (TEA) may be utilized. A mixture of 4-(4-methylpiperazin-1-yl)aniline (2.0 g, 10.4 mmol) and TEA (1.6 mL, 11.4 mmol) in 20 mL of THF was cooled to 0°C. Acetyl chloride (0.89 mL, 12.5 mmol) was added slowly, followed by stirring at room temperature for 4 hours. Filtration and column chromatography (ethyl acetate/hexanes) provided the acetamide (1.9 g, 78% yield).
Table 2: Acetylation Reaction Conditions and Outcomes
| Method | Acetylating Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetic Anhydride | (Ac)₂O | None | DCM | 82 | |
| Acetyl Chloride | AcCl | Triethylamine | THF | 78 |
Analytical Characterization
Critical characterization data for this compound include:
Industrial-Scale Considerations
Patents highlight scalable adaptations, such as using N-methylpyrrolidone (NMP) as a high-boiling solvent for acetylation. For instance, a 100 g batch of 4-(4-methylpiperazin-1-yl)aniline in NMP reacted with acetic anhydride at 80°C for 2 hours, achieving 95% conversion. Continuous flow systems further enhance efficiency by minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated piperazine rings.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide exhibit anticonvulsant properties. A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant activity using animal models. The results indicated that certain analogs demonstrated significant activity in the maximal electroshock (MES) seizures model, suggesting their potential as treatments for epilepsy .
Antitumor Activity
The compound has been investigated for its antitumor effects, particularly as an inhibitor of the anaplastic lymphoma kinase (ALK), which is a validated target in non-small cell lung cancer (NSCLC). A series of triazine derivatives were synthesized, including compounds similar to this compound, which showed promising antitumor activity in xenograft models . The structure–activity relationship (SAR) studies highlighted the importance of specific substitutions on the piperazine ring for enhancing potency against ALK-positive tumors.
Anti-inflammatory Properties
Preliminary findings suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit TNFα-induced NF-κB activation, a critical pathway in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Research Findings and Trends
- Pharmacological Versatility : The 4-methylpiperazine group enhances solubility and CNS penetration, making it a preferred substituent in neuroactive agents (e.g., anticonvulsants in ).
- Activity-Substituent Relationships : Sulfonamide and heterocyclic appendages (e.g., thiazolo-triazole in ) improve antimicrobial and anti-infective potency, while chalcone hybrids diversify applications into dermatology.
- Synthetic Flexibility : The parent compound’s scaffold allows modular derivatization, as seen in its use for iodinated derivatives targeting nAChRs .
Biological Activity
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a compound that has garnered attention in the scientific community due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymes and receptors. Research indicates that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects. Additionally, it has been studied for its role as an enzyme inhibitor, particularly in the context of cancer treatment where it may interfere with pathways involved in tumor growth and metastasis.
1. Anti-inflammatory Effects
This compound has shown significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
2. Anticonvulsant Activity
A study evaluating various derivatives of this compound revealed its anticonvulsant activity in animal models. Specifically, certain analogs demonstrated protection against maximal electroshock (MES) seizures at doses ranging from 100 mg/kg to 300 mg/kg. The efficacy was closely linked to the substituents on the anilide moiety, with some derivatives showing delayed yet prolonged anticonvulsant effects .
3. Antimicrobial Properties
Research has also explored the antimicrobial activity of related compounds, indicating that derivatives may possess significant inhibitory effects against various pathogens. For instance, studies on pyrazole derivatives have shown promising results in inhibiting bacterial growth, which may extend to compounds like this compound due to structural similarities .
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity
In a study involving twenty-two new derivatives based on this compound, several compounds were synthesized and evaluated for their anticonvulsant activity. The results indicated that compounds with specific substitutions exhibited notable efficacy in preventing seizures in animal models . For example, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide showed effective protection in MES tests at a dose of 100 mg/kg.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-(4-methylpiperazin-1-yl)aniline with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in dichloromethane). Critical parameters include stoichiometric control of the acylating agent, reaction temperature (0–25°C), and purification via column chromatography to isolate the acetamide product. Parallel synthesis approaches, as seen in piperazine-containing analogs, may improve yield .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperazine ring, acetamide linkage, and aromatic substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as used in structurally related compounds) resolves stereochemical ambiguities. Infrared (IR) spectroscopy can validate amide bond formation (C=O stretch ~1650 cm⁻¹) .
Advanced Research Questions
Q. How does the substitution of a phenyl group (vs. cyclohexyl) in the piperazine-acetamide scaffold influence receptor binding and selectivity?
- Methodological Answer : Comparative molecular docking studies and radioligand binding assays (e.g., for serotonin or dopamine receptors) can elucidate structural effects. The phenyl group enhances π-π stacking with aromatic residues in receptor pockets, while cyclohexyl analogs may favor hydrophobic interactions. Computational tools like AutoDock Vina, combined with site-directed mutagenesis, help map binding site interactions .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, endpoint measurements). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., functional cAMP assays vs. radioligand displacement) are critical. Meta-analysis of published IC₅₀ values and replication studies under controlled conditions (pH, temperature) can clarify inconsistencies .
Q. How can structure-activity relationship (SAR) studies guide the optimization of piperazine-acetamide derivatives for enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer : Introduce substituents that modulate lipophilicity (logP 2–5) and reduce P-glycoprotein efflux. Computational models (e.g., QSAR, molecular dynamics) predict BBB permeability, while in vitro assays (e.g., PAMPA-BBB) validate predictions. Methyl or fluorine groups on the phenyl ring improve bioavailability without compromising target affinity .
Q. What in silico methods are most effective for predicting off-target interactions of this compound analogs?
- Methodological Answer : Pharmacophore modeling and reverse docking against databases like ChEMBL or PubChem identify potential off-targets. Machine learning models (e.g., DeepChem) trained on toxicity datasets (e.g., Tox21) flag high-risk motifs. Cross-validation with experimental panels (e.g., Eurofins SafetyScreen44) ensures robustness .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate the dual agonist/antagonist behavior of this compound?
- Methodological Answer : Use a tiered approach:
- Step 1 : Full-dose curves (10⁻¹²–10⁻⁴ M) in cell-based assays (e.g., calcium flux for GPCRs).
- Step 2 : Schild regression analysis to distinguish competitive vs. allosteric modulation.
- Step 3 : Functional MRI or microdialysis in rodent models to assess in vivo efficacy .
Q. What statistical approaches are recommended for analyzing heterogeneous data from high-throughput screening (HTS) of analogs?
- Methodological Answer : Apply robust Z-score normalization to account for plate-to-plate variability. Machine learning algorithms (e.g., random forest) classify active vs. inactive compounds, while clustering algorithms (e.g., t-SNE) identify structural trends. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
